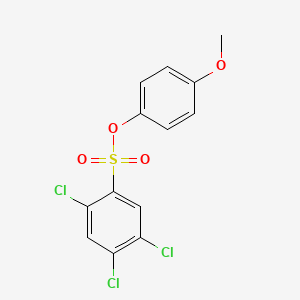

4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methoxyphenyl 2,4,5-trichlorobenzenesulfonate is an organic compound with the molecular formula C13H9Cl3O4S. It is a derivative of benzenesulfonate, characterized by the presence of methoxy and trichloro substituents on the phenyl and benzenesulfonate rings, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate typically involves the reaction of 4-methoxyphenol with 2,4,5-trichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or chloroform

Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 2,4,5-trichlorobenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The trichloro substituents can be reduced to form dichloro or monochloro derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of 2,4-dichloro-5-methoxybenzenesulfonate or 2-chloro-4,5-dimethoxybenzenesulfonate.

Scientific Research Applications

4-Methoxyphenyl 2,4,5-trichlorobenzenesulfonate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Potassium 2,4,5-trichlorobenzenesulfonate: Similar structure but with a potassium ion instead of the methoxyphenyl group.

4-Methoxyphenyl benzenesulfonate: Lacks the trichloro substituents on the benzenesulfonate ring.

Uniqueness

4-Methoxyphenyl 2,4,5-trichlorobenzenesulfonate is unique due to the combination of methoxy and trichloro substituents, which confer distinct chemical reactivity and potential biological activities. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .

Biological Activity

4-Methoxyphenyl 2,4,5-trichlorobenzenesulfonate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data from various studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and structure. It features a methoxy group and a sulfonate group attached to a trichlorobenzenesulfonate framework, which contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of the methoxy and sulfonate groups may enhance its interaction with microbial membranes, leading to increased permeability and cell death.

- Anticancer Properties : The compound has been investigated for its cytotoxic effects on cancer cells. In vitro studies suggest that it may induce apoptosis in certain cancer cell lines by disrupting cellular signaling pathways.

- Anti-inflammatory Effects : Some studies have reported that this compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Modulates cytokine production |

Case Studies

-

Antimicrobial Study :

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating its potential as a new antimicrobial agent. -

Cytotoxicity in Cancer Cells :

Research involving human melanoma cells showed that treatment with the compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM. Flow cytometry analysis revealed that the compound induced cell cycle arrest at the G1 phase, leading to decreased proliferation rates. -

Anti-inflammatory Mechanism :

In an animal model of inflammation, administration of the compound significantly reduced paw edema induced by carrageenan. Cytokine assays indicated a decrease in TNF-alpha and IL-6 levels in treated animals compared to controls.

Research Findings

Recent investigations into the mechanisms underlying the biological activities of this compound suggest that it may interact with specific molecular targets involved in cell signaling pathways. For instance:

- Mechanism of Action : The compound appears to inhibit key enzymes involved in inflammatory processes and may also interfere with DNA synthesis in cancer cells.

- Structure-Activity Relationship (SAR) : Comparative studies with structurally related compounds indicate that modifications to the methoxy or chlorinated groups can significantly alter biological potency.

Properties

IUPAC Name |

(4-methoxyphenyl) 2,4,5-trichlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3O4S/c1-19-8-2-4-9(5-3-8)20-21(17,18)13-7-11(15)10(14)6-12(13)16/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKJYQRQKCDENV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.